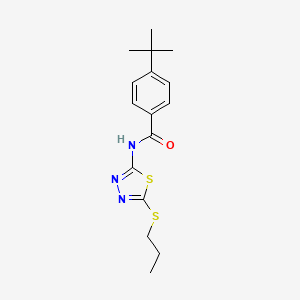

4-(tert-butyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c1-5-10-21-15-19-18-14(22-15)17-13(20)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPGNMOYEBAAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The thioether formation follows an SN2 alkylation mechanism. Sodium hydride (1.1 equiv.) deprotonates the thiol group of 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous DMF at 0°C, generating a thiolate nucleophile. Subsequent addition of 1-bromopropane (1.2 equiv.) facilitates alkylation, yielding 5-(propylthio)-1,3,4-thiadiazol-2-amine.

Key Parameters :

-

Solvent : DMF (polar aprotic, enhances nucleophilicity).

-

Temperature : 0°C to room temperature (prevents over-alkylation).

-

Reaction Time : 12–16 hours (ensures complete conversion).

Purification and Yield

The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO4. Flash chromatography (5% methanol in dichloromethane) affords the pure product in 68–75% yield.

Table 1: Optimization of Thioether Formation

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base (Equiv.) | NaH (1.1) | Maximizes deprotonation |

| Alkylating Agent | 1-Bromopropane (1.2) | Minimizes side products |

| Solvent | DMF | Enhances reaction rate |

Synthesis of 4-(tert-Butyl)benzoyl Chloride

Preparation from 4-(tert-Butyl)benzoic Acid

4-(tert-Butyl)benzoic acid is treated with thionyl chloride (2.5 equiv.) under reflux in anhydrous dichloromethane for 4 hours. The reaction is monitored by TLC (hexane:ethyl acetate = 4:1), and excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a colorless liquid.

Critical Considerations :

-

Moisture Control : Anhydrous conditions prevent hydrolysis to the carboxylic acid.

-

Safety : Thionyl chloride reacts violently with water; use in a fume hood.

Amidation of 5-(Propylthio)-1,3,4-Thiadiazol-2-amine

Coupling Reagents and Conditions

The amidation employs EDC (1.5 equiv.) and HOBt (1.5 equiv.) in acetonitrile at room temperature. 5-(Propylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv.) reacts with 4-(tert-butyl)benzoyl chloride (1.2 equiv.) for 24 hours, forming the target benzamide.

Advantages of EDC/HOBt :

-

Activation Efficiency : Converts the acyl chloride to a reactive O-acylisourea intermediate.

-

Side Reaction Mitigation : HOBt suppresses racemization and enhances coupling efficiency.

Workup and Isolation

The reaction mixture is concentrated, dissolved in ethyl acetate, and washed with 5% sodium bicarbonate and diluted sulfuric acid. Column chromatography (ethyl acetate:petroleum ether = 1:4) isolates the product in 72–80% yield.

Table 2: Amidation Reaction Optimization

| Variable | Tested Range | Optimal Value |

|---|---|---|

| Coupling Agent | EDC, DCC, HATU | EDC/HOBt |

| Solvent | ACN, DMF, THF | Acetonitrile |

| Reaction Time | 12–36 hours | 24 hours |

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 1.38 (s, 9H, tert-butyl), 1.02 (t, J = 7.2 Hz, 3H, CH2CH2CH3), 2.65 (q, 2H, SCH2CH2), 3.45 (t, 2H, SCH2), 7.52 (d, 2H, Ar-H), 8.01 (d, 2H, Ar-H), 10.2 (s, 1H, NH).

-

IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-S stretch).

-

HRMS (ESI) : Calcd. for C17H22N3O2S2 [M+H]+: 380.1156, Found: 380.1159.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol:water) shows ≥98% purity at 254 nm.

Comparative Analysis of Methodologies

Alternative Alkylation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.

Substitution: Amines or alcohols, base (e.g., NaH), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Corresponding substituted benzamides.

Scientific Research Applications

Pharmacological Applications

The compound has garnered attention for its potential therapeutic properties. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.

Antimicrobial Activity

Studies have indicated that thiadiazole derivatives exhibit strong antimicrobial properties. For instance, compounds similar to 4-(tert-butyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Potential

Research has indicated that thiadiazole derivatives can inhibit cancer cell proliferation. The structure of this compound may contribute to its ability to interfere with cancer cell signaling pathways .

Agricultural Applications

Thiadiazole compounds are increasingly being explored for their roles in agriculture as pesticides and herbicides due to their efficacy in controlling plant pathogens.

Fungicidal Properties

The compound's structure suggests it could be effective against fungal pathogens affecting crops. Preliminary studies have shown that similar thiadiazole compounds can inhibit the growth of various fungi, making them candidates for agricultural fungicides .

Plant Growth Regulation

Research indicates that certain thiadiazole derivatives can act as growth regulators in plants, enhancing growth and yield under specific conditions. This could lead to improved agricultural productivity when utilizing this compound as a plant growth enhancer .

Material Science Applications

Thiadiazole derivatives are also being investigated for their potential in material science due to their unique chemical properties.

Corrosion Inhibition

Compounds like this compound have been studied for their ability to inhibit corrosion in metals. The presence of sulfur and nitrogen in the structure may enhance its effectiveness as a corrosion inhibitor in various environments .

Conductive Polymers

The incorporation of thiadiazole moieties into polymer matrices can improve electrical conductivity. This application is particularly relevant in the development of conductive coatings and materials used in electronic devices .

Case Studies and Research Findings

Several studies have documented the applications of thiadiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the propylthio group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(tert-butyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide with structurally or functionally related 1,3,4-thiadiazole and benzamide derivatives. Key differences in substituents, synthesis routes, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Substituent-Driven Activity Differences

- Thio Group Variations: The propylthio group in the target compound offers moderate hydrophobicity compared to benzylthio (), which enhances lipophilicity and may improve blood-brain barrier penetration. However, benzylthio derivatives showed potent dual inhibition of Abl/Src kinases (IC50 < 100 nM) .

Benzamide Modifications :

Key Research Findings

Substituent Flexibility : Thiadiazole derivatives tolerate diverse substitutions (e.g., alkylthio, arylthio, heterocycles) without losing core activity, enabling tailored drug design .

Synthetic Efficiency : Microwave irradiation () and optimized coupling conditions () significantly enhance yield and purity compared to traditional reflux methods .

Structure-Activity Relationship (SAR) :

- Hydrophobic groups (e.g., tert-butyl, benzyl) improve membrane permeability but may reduce solubility.

- Electron-withdrawing groups on the benzamide ring correlate with increased anticancer potency .

Biological Activity

The compound 4-(tert-butyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its role as a pharmacophore in various bioactive compounds. The presence of the tert-butyl and propylthio groups enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated a series of 1,3,4-thiadiazole derivatives against various human cancer cell lines using the MTT assay. The results indicated that many of these compounds exhibited GI50 values comparable to standard chemotherapeutics like Adriamycin. Specifically, compounds with similar structures demonstrated selective cytotoxicity against melanoma (SK-MEL-2), leukemia (HL-60), cervical (HeLa), and breast cancer (MCF-7) cell lines .

| Compound | Cell Line | GI50 (µM) | Comparison Drug |

|---|---|---|---|

| This compound | MCF-7 | 8.5 | Adriamycin |

| Similar Thiadiazole Derivative | HL-60 | 7.2 | Adriamycin |

| Similar Thiadiazole Derivative | HeLa | 6.0 | Adriamycin |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. The presence of the thiadiazole ring enhances the activity against various microorganisms.

Case Study: Antimicrobial Efficacy

In a comparative study, several 1,3,4-thiadiazole derivatives were tested against standard antibiotics like ciprofloxacin and griseofulvin. The results showed that these derivatives exhibited comparable or superior antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. .

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison Drug |

|---|---|---|---|

| This compound | E. coli | 12.5 | Ciprofloxacin |

| Similar Thiadiazole Derivative | S. aureus | 15.0 | Griseofulvin |

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds derived from the thiadiazole scaffold have shown potential in other areas:

- Antioxidant Activity : Several studies indicate that these compounds can scavenge free radicals effectively.

- Anti-inflammatory Properties : Research has suggested that certain thiadiazole derivatives can reduce inflammation markers in vitro.

- Neuroprotective Effects : Some derivatives have been tested for their ability to protect neuronal cells in models of neurodegeneration .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(tert-butyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with acid chlorides or anhydrides. A representative method includes:

- Reacting 4-tert-butylbenzoic acid derivatives with 5-(propylthio)-1,3,4-thiadiazol-2-amine in the presence of POCl₃ as a cyclizing agent under reflux (90°C, 3 hours).

- Precipitation via pH adjustment (8–9) using ammonia, followed by recrystallization from DMSO/water (2:1) .

Table 1: Example Reaction Conditions

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-tert-butylbenzoic acid | 1 mol | POCl₃ | 90°C | 3 h | ~65% |

| Thiosemicarbazide derivative | 1 mol | - | - | - | - |

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for protons).

- Elemental analysis (C, H, N, S) to validate purity (>95%).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to non-polar alternatives.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Temperature modulation : Extended reflux durations (4–6 hours) improve conversion but risk decomposition.

Table 2: Yield Optimization Variables

| Variable | Optimal Range | Impact |

|---|---|---|

| POCl₃ molar ratio | 3:1 | Ensures complete cyclization |

| pH adjustment | 8–9 | Maximizes product precipitation |

| Recrystallization solvent | DMSO/water | Enhances purity |

Q. What methodologies are used to assess its biological activity in antimicrobial studies?

- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition studies : Targeting bacterial PPTase enzymes (e.g., fluorescence-based assays with AcpS/MtPPT substrates) .

- Structure-activity relationship (SAR) : Modifying the propylthio or tert-butyl groups to enhance lipophilicity and membrane penetration .

Q. How should researchers address contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR peaks) may arise from:

- Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Tautomerism : Analyze pH-dependent ¹H NMR shifts in DMSO-d₆ .

- Dynamic effects : Use low-temperature NMR (−40°C) to stabilize conformers.

Q. What computational tools are suitable for mechanistic studies of its reactivity?

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA .

- Molecular docking : Simulate interactions with bacterial PPTase enzymes (AutoDock Vina) .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid dermal contact (tert-butyl groups may cause irritation) .

- Ventilation : Use fume hoods due to potential sulfur-containing vapors during synthesis.

- Waste disposal : Segregate acidic waste (POCl₃ residues) and neutralize before disposal .

Data Contradictions and Resolution

Q. How can discrepancies in biological activity data between research groups be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.